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Compound of Interest

Compound Name: o-Bromophenyl! acetate

Cat. No.: B118267

Introduction

o-Bromophenyl acetate, also known by its IUPAC name (2-bromophenyl) acetate, is an
aromatic ester of significant interest to researchers and synthetic chemists.[1] As a bifunctional
molecule, it incorporates a reactive aryl bromide moiety and an ester functional group, making
it a versatile building block in organic synthesis. The strategic placement of the bromine atom
ortho to the acetate group introduces unigue steric and electronic properties that can be
exploited in a variety of chemical transformations. This guide provides a comprehensive
overview of the core chemical properties, synthesis, and key reactions of o-bromophenyl
acetate, offering field-proven insights for its application in research and development.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and spectroscopic properties is
fundamental to its effective use in the laboratory.

Chemical and Physical Data

o-Bromophenyl acetate is a derivative of phenol and acetic acid. While specific experimental
data for the melting and boiling points of the ortho-isomer are not widely published, data from
its structural isomers and related compounds provide valuable context. The key identifiers and
computed properties are summarized below.
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Property Value Source
IUPAC Name (2-bromophenyl) acetate [1]
CAS Number 1829-37-4 [1]
Molecular Formula CsH7BrO:2 [1]
Molecular Weight 215.04 g/mol [1]
InChiKey BEHBHYYPTOHUHX- o

UHFFFAOYSA-N

SMILES CC(=0)OC1=CC=CC=C1Br [1]

Inferred to be a liquid or low-
Appearance _ ,
melting solid

Spectroscopic Signature

The structural features of o-bromophenyl acetate give rise to a distinct spectroscopic
fingerprint, which is crucial for reaction monitoring and quality control.

e Mass Spectrometry (MS): In electron ionization (El) mass spectrometry, the molecule
exhibits a characteristic fragmentation pattern. The molecular ion peak [M]* would appear as
a doublet of equal intensity at m/z 215 and 213, corresponding to the natural abundance of
the 81Br and 7°Br isotopes. Key fragments observed in GC-MS analysis include ions at m/z
172/174 and m/z 43.[1] The former corresponds to the loss of a ketene molecule (CH2=C=0)
to form the 2-bromophenol radical cation, while the latter represents the highly stable acetyl
cation [CHsCOQO]".

e Infrared (IR) Spectroscopy: The IR spectrum is dominated by absorptions characteristic of its
functional groups. A strong, sharp absorption band is expected between 1760-1770 cm™1,
indicative of the C=0 stretch of the phenyl ester. Additional key peaks include C-O stretching
vibrations between 1200-1250 cm~* and aromatic C=C stretching in the 1450-1600 cm~1
region.

e Nuclear Magnetic Resonance (NMR) Spectroscopy:
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o 'H NMR: The proton NMR spectrum would show two distinct regions. A singlet integrating
to 3 protons would appear in the upfield region, typically around & 2.3 ppm, corresponding
to the methyl protons of the acetate group. The aromatic region (d 7.0-7.7 ppm) would
display a complex multiplet pattern for the four protons on the substituted benzene ring, a
result of their distinct chemical environments and spin-spin coupling.

o 183C NMR: The carbon NMR spectrum provides further structural confirmation. The
carbonyl carbon of the ester is expected to resonate significantly downfield, around & 168-
170 ppm.[2] The methyl carbon will appear far upfield at approximately & 21 ppm.[2] The
six aromatic carbons would appear between & 115-150 ppm, with the carbon atom bonded
to the bromine (C-Br) and the carbon bonded to the oxygen (C-O) being identifiable based
on their characteristic shifts and the influence of the substituents.

Synthesis of o-Bromophenyl Acetate

The most direct and common method for preparing o-bromophenyl acetate is the
esterification of 2-bromophenol with a suitable acetylating agent, such as acetic anhydride or
acetyl chloride. This reaction is typically catalyzed by a base or a Lewis acid.

Causality in Experimental Design

The choice of an acid scavenger or catalyst is critical for driving the reaction to completion. A
tertiary amine base like pyridine or triethylamine is often employed. It serves a dual purpose:
first, to deprotonate the weakly acidic phenol, forming a more nucleophilic phenoxide ion, and
second, to neutralize the HCI byproduct generated when using acetyl chloride, thereby
preventing side reactions and pushing the equilibrium towards the product. Acetic anhydride is
a less reactive but often safer alternative that generates acetic acid as a byproduct, which can
be removed during workup.

Experimental Protocol: Acetylation of 2-Bromophenol

This protocol is an illustrative procedure based on standard organic chemistry methodology for
phenyl ester synthesis.

o Reagent Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir
bar and a reflux condenser, add 2-bromophenol (10.0 g, 57.8 mmol) and pyridine (50 mL).
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Reaction Initiation: Cool the mixture in an ice bath to 0 °C. Slowly add acetic anhydride (6.5
mL, 69.4 mmol, 1.2 equivalents) dropwise to the stirred solution over 15 minutes. The
addition is exothermic and should be controlled to maintain the temperature below 10 °C.

Reaction Progression: After the addition is complete, remove the ice bath and allow the
reaction mixture to warm to room temperature. Let it stir for 2-4 hours. The reaction progress
can be monitored by Thin Layer Chromatography (TLC) until the starting phenol spot is no
longer visible.

Workup and Quenching: Carefully pour the reaction mixture into 150 mL of ice-cold 2M
HCl(aq). This step protonates the pyridine, rendering it water-soluble, and quenches any
remaining acetic anhydride.

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl
acetate (3 x 50 mL).

Washing: Combine the organic layers and wash sequentially with 2M HCI (2 x 50 mL),
saturated sodium bicarbonate solution (2 x 50 mL) to remove acetic acid, and finally with
brine (1 x 50 mL).

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2S0a),
filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield
the crude o-bromophenyl acetate.

Purification: The crude product can be purified by vacuum distillation or column
chromatography on silica gel if necessary.
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Caption: General workflow for the synthesis of o-bromophenyl acetate.
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Chemical Reactivity and Synthetic Utility

o-Bromophenyl acetate is a valuable intermediate due to its two distinct reactive sites, which
can be addressed selectively.

Ester Hydrolysis (Saponification)

The ester linkage can be readily cleaved under basic conditions (saponification) to regenerate
2-bromophenol. This reaction is effectively irreversible due to the deprotonation of the resulting
phenol under the basic conditions. This property makes the acetate group a useful protecting
group for phenols.

The mechanism involves the nucleophilic acyl substitution, where a hydroxide ion attacks the
electrophilic carbonyl carbon. This is followed by the elimination of the 2-bromophenoxide
leaving group, which is then protonated during acidic workup.

Caption: Mechanism of base-catalyzed hydrolysis of o-bromophenyl acetate.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond is the most synthetically versatile site on the molecule. It serves as
an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-
Miyaura, Heck, and Sonogashira reactions. These reactions are cornerstones of modern
organic synthesis for constructing complex molecular architectures.

The Suzuki-Miyaura coupling, which forms a new carbon-carbon bond between the aryl
bromide and an organoboron compound, is particularly powerful.[3] The reaction proceeds
through a well-established catalytic cycle involving a palladium(0) species.

General Protocol for Suzuki-Miyaura Coupling:

e To areaction vessel, add o-bromophenyl acetate, an arylboronic acid (1.1-1.5 equivalents),
a palladium catalyst such as Pd(PPhs)4 (1-5 mol%), and a suitable base (e.g., K2COs,
Cs2C0a3).

o Add a solvent system, often a mixture of an organic solvent (like toluene or dioxane) and
water.
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e Heat the mixture, typically between 80-110 °C, under an inert atmosphere (e.g., nitrogen or
argon) until the starting material is consumed.

« After cooling, perform an aqueous workup, extract the product with an organic solvent, and
purify by chromatography.
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Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

As a brominated organic compound and an ester, o-bromophenyl acetate requires careful
handling. While a specific Safety Data Sheet (SDS) is not readily available, data from the
isomeric 4-bromophenyl acetate and related compounds suggest the following precautions.[4]

[5]16]

e Hazards: May cause skin and serious eye irritation.[6] Some related compounds may cause
an allergic skin reaction.[4] It is also expected to be toxic to aquatic life.[4]

e Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal
protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat. Avoid
breathing vapors.

o Storage: Store in a tightly closed container in a cool, dry place away from incompatible
materials such as strong oxidizing agents and strong bases.

» Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not
allow it to enter the environment.

Conclusion

o-Bromophenyl acetate is a synthetically useful building block whose value lies in its dual
reactivity. The ester group can function as a protected phenol, while the ortho-positioned
bromine atom provides a reliable site for introducing molecular complexity via modern cross-
coupling chemistry. Its predictable spectroscopic properties facilitate straightforward
characterization. By understanding its synthesis and reactivity profile, researchers can
confidently employ o-bromophenyl acetate as a key intermediate in the development of novel
pharmaceuticals, agrochemicals, and materials.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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